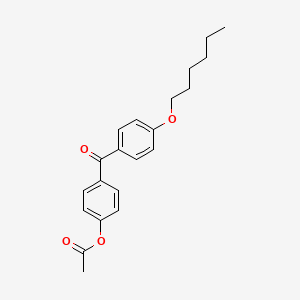

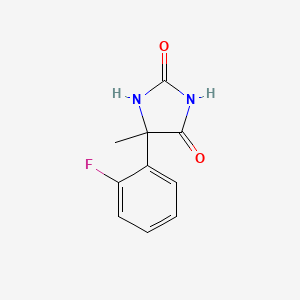

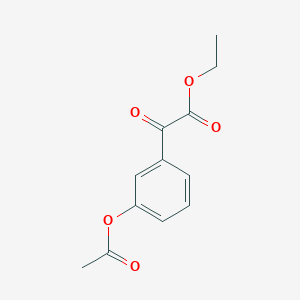

5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Overview

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on the compound’s uses or its role in biological systems if applicable.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions.Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications

Pharmacological and ADME-Tox Properties

A study on the stereochemical impacts on pharmacological and ADME-Tox properties of MF-8, a derivative of 5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione, showed its potential as a 5-HT7R antagonist with antidepressant activity. This research highlighted the significant role of stereochemistry in determining 5-HT7R affinity, antagonistic action, and the influence on P-glycoprotein efflux, absorption, and metabolic pathways (Kucwaj-Brysz et al., 2020).

Aryl-Topology in Serotonin Receptors

Another study focused on the role of aryl-topology in balancing between selective and dual 5-HT7R/5-HT1A actions of 3,5-substituted hydantoins. This research provided insights into the design of new derivatives with significant activity towards 5-HT7R agents, demonstrating the importance of the introduction, deletion, and mutual orientation of aromatic rings (Kucwaj-Brysz et al., 2018).

Receptor-Ligand Interaction Insights

Insights into receptor-ligand interaction for novel 5-arylhydantoin derivatives as serotonin 5-HT7 receptor agents with antidepressant activity were provided through computer-aided studies. These derivatives showed potent affinity and selectivity for 5-HT7R, highlighting the role of mono-phenyl substituents at both hydantoin and piperazine for enhancing 5-HT7R affinity (Kucwaj-Brysz et al., 2018).

Molecular Modeling and Biological Evaluation

Rational design and biological evaluation of novel arylpiperazine 5-(4-fluorophenyl)-5-methylhydantoins explored their affinity towards serotonin 5-HT7 receptor. This study highlighted the antagonistic properties of these compounds and supported the selection process for synthesis through a special molecular modeling workflow (Kucwaj-Brysz et al., 2016).

Exploration of Electron Delocalization

The influence of electron delocalization on the stability and structure of potential N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons was studied, targeting NHCs with increased π-acceptor character. This research provided valuable insights into the reactivity and potential applications of these compounds (Hobbs et al., 2010).

Safety And Hazards

This would involve looking at the compound’s toxicity, its potential for causing harm to the environment, and the precautions that need to be taken when handling it.

Future Directions

This would involve a discussion of the areas of research that could be pursued in the future, based on what is currently known about the compound.

I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!

properties

IUPAC Name |

5-(2-fluorophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c1-10(8(14)12-9(15)13-10)6-4-2-3-5-7(6)11/h2-5H,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFDUTCJPOZWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione | |

CAS RN |

7248-25-1 | |

| Record name | NSC42317 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346289.png)